molecular formula C22H42CaN4O14S4 B13743454 Panteteine S-sulfate calcium salt CAS No. 34644-00-3

Panteteine S-sulfate calcium salt

Cat. No.: B13743454
CAS No.: 34644-00-3
M. Wt: 754.9 g/mol
InChI Key: CILGDYPFLJJNKT-NAWJVIAPSA-L
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Description

Overview of Pantetheine (B1680023) and its Fundamental Biochemical Significance

Pantetheine, a central molecule in cellular metabolism, is a derivative of pantothenic acid and the amino acid cysteine. altmedrev.comwikipedia.org It is the immediate precursor to the biologically indispensable Coenzyme A (CoA). biologyinsights.comalzdiscovery.orgmedchemexpress.com CoA is a critical cofactor in over 70 enzymatic pathways, participating in a wide range of metabolic processes essential for life. altmedrev.combiologyinsights.com

The primary function of pantetheine, through its incorporation into CoA and Acyl Carrier Protein (ACP), is to act as a carrier of acyl groups. altmedrev.com This is facilitated by the reactive sulfhydryl (-SH) group at the end of the pantetheine molecule, which forms a high-energy thioester bond with acyl groups. This function is fundamental to numerous biochemical reactions, including:

Fatty Acid Metabolism: CoA is integral to both the synthesis and degradation (beta-oxidation) of fatty acids. altmedrev.combiologyinsights.com ACP, which contains a pantetheine prosthetic group, is a key component of the fatty acid synthase complex. altmedrev.com

Carbohydrate Metabolism: CoA is essential for the entry of pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration, in the form of acetyl-CoA. altmedrev.combiologyinsights.com

Amino Acid Catabolism: The breakdown of many amino acids involves CoA-dependent reactions. altmedrev.com

Synthesis of Other Molecules: CoA is a precursor for the synthesis of cholesterol, steroid hormones, and the neurotransmitter acetylcholine. altmedrev.combiologyinsights.com

The metabolic significance of pantetheine is underscored by its position as a more direct precursor to CoA than pantothenic acid, bypassing several enzymatic steps. altmedrev.com The breakdown of pantetheine is catalyzed by the enzyme pantetheinase, yielding pantothenic acid and cysteamine (B1669678). researchgate.netrsc.org This "salvage pathway" allows for the recycling of pantothenic acid for the re-synthesis of CoA. rsc.org

Introduction to S-Sulfated Metabolites in Biological Systems

Sulfur is an essential element found in a wide array of biological molecules, playing structural, catalytic, and regulatory roles. nih.gov While most organic sulfur compounds are in a reduced state, a significant pathway in metabolism involves the covalent addition of a sulfate (B86663) group to various molecules, a process known as sulfation or sulfonation. nih.govhyphadiscovery.com This process is catalyzed by a family of enzymes called sulfotransferases (SULTs). hyphadiscovery.com

The addition of a sulfate moiety, typically from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), dramatically alters the properties of the parent molecule. hyphadiscovery.comnih.gov Generally, sulfation increases the water solubility of a compound, which often facilitates its excretion from the body. hyphadiscovery.com This is a key reaction in Phase II of drug metabolism, where xenobiotics are modified to become less toxic and more easily eliminated. hyphadiscovery.comfrontiersin.org

S-sulfated metabolites, where the sulfate group is attached to a sulfur atom, are a specific class of these compounds. The study of the "sulfated metabolome" is a growing field, with mass spectrometry techniques being developed to profile these metabolites in biological samples like urine. frontiersin.orgnih.gov This research is crucial for understanding the fate of both endogenous and exogenous compounds in biological systems. frontiersin.orgnih.gov While sulfation is often a detoxification pathway, it can also lead to bioactivation, in some cases producing reactive electrophiles. hyphadiscovery.comcapes.gov.br

Specific Context of Panteteine S-sulfate Calcium Salt in Fundamental Research

This compound is a specific derivative of pantetheine where a sulfate group is attached to the sulfur atom of the cysteamine moiety, and it is formulated as a calcium salt. echemi.comnih.govewg.org This modification places it at the intersection of pantetheine biochemistry and the study of S-sulfated metabolites.

While pantetheine itself is a key intermediate in CoA metabolism, the S-sulfated form is primarily utilized in fundamental research and specialized applications. Its properties and effects have been investigated in several contexts:

Enzymatic Inhibition Studies: Research has explored the inhibitory capacity of this compound on certain enzymes. For instance, it has been shown to inhibit tyrosinase activity in vitro, an enzyme involved in melanin (B1238610) production. nih.gov

Cosmetic and Dermatological Research: Due to its potential effects on skin pigmentation and other properties, this compound has been evaluated for use in cosmetic and dermatological formulations. nih.govspecialchem.comthegoodscentscompany.com Studies have examined its depigmenting effects and its potential to lighten skin hyperpigmentation. nih.gov

Anti-radical Agent: The compound has been investigated for its anti-radical properties, with studies suggesting it can inhibit the production of hydroxyl radicals. google.com

The calcium salt form likely enhances the stability of the compound for research and formulation purposes. alzdiscovery.org

Below is a table summarizing the key chemical and physical properties of this compound:

PropertyValue
Chemical Formula C22H42CaN4O14S4 thegoodscentscompany.com
Molecular Weight 754.93 g/mol echemi.comthegoodscentscompany.com
Synonyms Calcium pantetheine-S-sulfonate, Pantetheine-S-sulfonic acid calcium salt echemi.com
Appearance Data not consistently available

Further research continues to explore the precise mechanisms of action and potential applications of this specific S-sulfated pantetheine derivative.

Properties

CAS No.

34644-00-3

Molecular Formula

C22H42CaN4O14S4

Molecular Weight

754.9 g/mol

IUPAC Name

calcium;(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfonatosulfanylethylamino)propyl]amino]butane

InChI

InChI=1S/2C11H22N2O7S2.Ca/c2*1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20;/h2*9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20);/q;;+2/p-2/t2*9-;/m00./s1

InChI Key

CILGDYPFLJJNKT-NAWJVIAPSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Panteteine S Sulfate Calcium Salt

Methodologies for Chemical Synthesis of Panteteine S-sulfate Calcium Salt

The chemical synthesis of this compound is a multi-step process that involves the strategic combination of its core components. A key method involves the reaction of D-pantothenic acid with 2-aminoethanethiosulfuric acid. saapedia.org This is followed by a neutralization step using calcium hydroxide (B78521) to yield the final calcium salt. saapedia.org

The synthesis can be conceptually broken down into the formation of the amide bond and the introduction of the S-sulfate group. Modular synthesis approaches have been developed for pantetheine (B1680023) itself, which can serve as a precursor. nih.gov These modular strategies allow for the assembly of the molecule from three key modules: the pantoic acid residue, β-alanine, and a modified cystamine (B1669676) unit. nih.gov Such approaches offer flexibility for creating various analogs.

A general synthetic scheme is outlined below:

StepReactantsKey TransformationProduct
1D-Pantothenic acid, 2-Aminoethanethiosulfuric acidAmide bond formationPanteteine S-sulfonic acid
2Panteteine S-sulfonic acid, Calcium hydroxideNeutralization/Salt formationThis compound

Table 1: General Chemical Synthesis Scheme for this compound

Earlier synthetic routes for the closely related compound, pantethine (B1678406) (the disulfide form of pantetheine), involved the condensation of D(-)-pantolactone with N-β-alanyl-2-mercaptoethylamine. rsc.org While not directly producing the S-sulfate, these foundational methods highlight the core chemical challenge of forming the amide linkage, a principle that is conserved in the synthesis of the S-sulfate derivative.

Biosynthetic Pathways and Enzymatic Formation of S-Sulfopantetheine Precursors

The direct biosynthetic pathway for Panteteine S-sulfate is not as extensively characterized as the well-established route to Coenzyme A. However, the enzymatic processes involving its parent molecules, pantetheine and pantothenic acid, provide significant insight.

In biological systems, pantothenic acid is the primary precursor for the synthesis of Coenzyme A. Pantetheine is a key intermediate in this pathway. The enzymatic breakdown of pantethine (the oxidized disulfide form of pantetheine) to pantothenic acid and cystamine is catalyzed by the enzyme pantetheinase. researchgate.netnih.gov This hydrolytic enzyme specifically cleaves one of the amide bonds in pantetheine. researchgate.net The assay for this enzymatic hydrolysis can be conducted using radiolabeled substrates to track the formation of the products. nih.gov

The formation of the S-sulfonate group is likely an enzymatic modification of the thiol group in pantetheine. While specific sulfotransferases for this reaction are not yet fully identified, the process would involve the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is a common sulfuryl group donor in biological systems.

The table below outlines the key enzymes and transformations related to the metabolic fate of pantetheine, which are relevant to understanding the potential biosynthesis of its S-sulfated form.

EnzymeSubstrateProduct(s)Function
PantetheinasePantetheinePantothenic acid, Cysteamine (B1669678)Hydrolysis of the amide bond researchgate.netnih.gov
Sulfotransferase (putative)Pantetheine, PAPSS-Sulfopantetheine, PAPSulfonation of the thiol group

Table 2: Key Enzymatic Reactions Involving Pantetheine and its Potential Sulfonation

Derivatization and Analog Synthesis Strategies for Structure-Activity Relationship Investigations

To understand how the chemical structure of Panteteine S-sulfate influences its biological activity, researchers synthesize various derivatives and analogs. This process, known as structure-activity relationship (SAR) studies, involves systematically modifying different parts of the molecule and observing the resulting changes in its effects.

SAR studies on related compounds have provided a framework for this exploration. For instance, the modular synthesis of pantetheine allows for the creation of analogs with modifications in the cystamine, β-alanine, or pantoic acid parts of the molecule. nih.gov This enables the investigation of how changes in these regions affect biological function.

One area of investigation has been the synthesis of pantetheine and pantethine esters with other biologically active molecules, such as nicotinic acid derivatives, to create new compounds with potentially enhanced or novel therapeutic properties, like hypolipidemic activity. nih.gov The synthesis of these esters involves creating a covalent bond between the hydroxyl or thiol groups of pantetheine/pantethine and the carboxylic acid group of the other molecule. nih.gov

The general strategies for creating derivatives for SAR studies are summarized in the table below:

Modification StrategyTarget MoietyExample of ModificationPotential Impact on Activity
EsterificationHydroxyl groups of the pantoic acid residueAcylation with various fatty acids or other carboxylic acidsAltered solubility, membrane permeability, and metabolic stability nih.gov
Amide bond modificationβ-alanine linkageReplacement of β-alanine with other amino acidsChanges in conformation and interaction with biological targets nih.gov
Thiol group derivatizationCysteamine thiolFormation of different disulfides or thioethersAltered redox properties and interaction with thiol-specific enzymes
Sulfonate group modificationS-sulfate groupReplacement with other sulfur-containing functional groupsChanges in charge, polarity, and interaction with binding sites

Table 3: Strategies for Derivatization of Panteteine for Structure-Activity Relationship Studies

These systematic modifications allow for the mapping of the chemical features essential for the biological activity of Panteteine S-sulfate and its analogs.

Molecular and Enzymatic Mechanisms Involving Panteteine S Sulfate Calcium Salt

Interaction with Coenzyme A Biosynthesis and Degradation Pathways

Coenzyme A (CoA) is a vital cofactor in a vast array of metabolic reactions. nih.govnih.govmdpi.com Its synthesis and degradation are tightly regulated processes. Pantothenic acid (vitamin B5) is the essential precursor for the de novo biosynthesis of CoA. nih.govnih.gov The pathway involves several enzymatic steps, including phosphorylation, condensation with cysteine, and ultimately the formation of the active CoA molecule. mdpi.comfrontiersin.org

One key aspect of CoA metabolism is the degradation pathway, which can yield pantetheine (B1680023). This degradation is catalyzed by enzymes such as pantetheinase, which cleaves pantetheine into pantothenic acid and cysteamine (B1669678). mdpi.comnih.gov This recycling mechanism allows for the salvage of pantothenic acid for re-entry into the CoA synthesis pathway. nih.gov

A notable study has demonstrated that the bacterium Bifidobacterium bifidum can metabolize pantetheine-S-sulfonic acid, a closely related compound to the calcium salt, to produce bisulfite. jst.go.jpnih.gov This finding suggests a potential enzymatic cleavage of the S-sulfonate group, which could theoretically liberate pantetheine or a related intermediate. However, the specific enzymes in Bifidobacterium bifidum responsible for this biotransformation and whether this process occurs in mammalian systems remain to be elucidated.

Currently, there is a lack of direct evidence to suggest that Panteteine S-sulfate calcium salt can directly enter the Coenzyme A biosynthesis pathway as a precursor. Studies on the related compound, pantethine (B1678406), have shown that its lipomodulating effects are likely mediated by its hydrolysis product, cysteamine, rather than by a direct influence on CoA levels. nih.gov

Role in the Regulation of Phosphopantetheine Oxidation States

Phosphopantetheine is the prosthetic group of acyl carrier proteins (ACPs) and is a key intermediate in the biosynthesis of CoA. The thiol group of phosphopantetheine is the active site for the transfer of acyl groups. The oxidation state of this sulfhydryl group is critical for its function. Oxidative conditions can lead to the formation of disulfide bonds or other oxidized species, thereby inactivating the molecule. frontiersin.orgnih.gov

The presence of an S-sulfonate group in this compound introduces a stable, oxidized form of the sulfur moiety. It has been proposed that S-sulfonated compounds could potentially interact with the cellular redox environment. For instance, in other biological systems, the formation of S-sulfocysteine from thiosulfate (B1220275) can act as a mild oxidant. nih.gov However, there is currently no direct experimental evidence to define a specific role for this compound in the regulation of phosphopantetheine oxidation states within the cell. Further research is required to determine if this compound can be enzymatically reduced to a free thiol or if it participates in thiol-disulfide exchange reactions that could influence the redox state of phosphopantetheine.

Enzymatic Hydrolysis of Phospho-S-sulfopantetheine by Phosphatases

Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphate (B84403) esters. nih.govnih.gov The structure of phospho-S-sulfopantetheine would present a potential substrate for phosphatases at the phosphate group. However, there are no specific studies to date that have investigated the enzymatic hydrolysis of the phosphate group from phospho-S-sulfopantetheine by phosphatases. General studies on phosphoprotein phosphatases indicate that they recognize specific phosphorylation site consensus motifs and interact with various structural elements of their substrates. nih.gov Whether phospho-S-sulfopantetheine fits the substrate specificity of known phosphatases is yet to be determined.

Potential Modulatory Effects on Cellular Enzymes (In Vitro Investigations)

Emerging research suggests that this compound may exert modulatory effects on specific cellular enzymes. A notable example is its influence on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A patent has described that pantetheine-S-sulfonic acid has a remarkable inhibitory effect on tyrosinase activity, which is suggested as the basis for its use in treating skin pigmentation abnormalities. google.com

While the direct in vitro modulation of other cellular enzymes by this compound has not been extensively documented, the potential for such interactions exists. The structural similarity to pantetheine and its derivatives, which are known to interact with various enzymes, suggests that the S-sulfate form could also exhibit bioactivity. For instance, pantethine has been shown to favorably alter cholesterol levels, though the mechanism is thought to be indirect. nih.govnih.gov Further in vitro enzymatic assays are necessary to explore the broader spectrum of enzymes that may be affected by this compound. mdpi.com

Redox Chemistry and Sulfhydryl Group Interactions in Model Biological Systems

The chemical structure of this compound, particularly the S-sulfonate group, suggests a potential role in redox chemistry. The sulfonate group is a stable, oxidized form of sulfur. nih.govyoutube.com In general, sulfonation reactions can alter the properties of molecules, and the kinetics of these reactions are an area of active study. rsc.org

The interaction of sulfonate groups with sulfhydryl (thiol) groups is a key aspect of their potential biological activity. While the S-sulfonate group is generally stable, it could potentially participate in redox reactions under specific biological conditions. The reactivity of sulfenic acids, which are intermediates in cysteine oxidation, with various nucleophiles has been studied, highlighting the complex nature of sulfur-based redox signaling. rsc.org

The antioxidant properties of the related compound, pantethine, have been investigated, showing that it can inhibit the in vitro peroxidation of low-density lipoproteins. nih.gov This activity is attributed to its ability to be hydrolyzed to cysteamine, a potent antioxidant. Whether this compound possesses intrinsic antioxidant activity or can be metabolized to release a redox-active component is an area for future research. The electrochemical properties of sulfonate-containing compounds are also being explored in various applications, which could provide insights into the redox potential of this compound. mdpi.comresearchgate.net

Cellular and Subcellular Investigations of Panteteine S Sulfate Calcium Salt Activity Excluding Clinical Studies

Analysis of Cellular Metabolite Pools in Response to Panteteine S-sulfate Calcium Salt

This compound, a derivative of pantothenic acid (vitamin B5), influences various cellular metabolic pathways by serving as a precursor to coenzyme A (CoA). CoA is a critical molecule in the metabolism of carbohydrates, lipids, and proteins. The administration of pantethine (B1678406), a related compound, has been shown to be rapidly hydrolyzed in vivo to pantothenic acid and cysteamine (B1669678). This breakdown suggests that the metabolic effects observed may be attributable to these resulting components.

In cellular systems, pantethine and its derivatives can modulate lipid metabolism. For instance, pantethine has been observed to influence enzymes involved in the synthesis and degradation of lipids. It can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby potentially reducing triglyceride levels. Furthermore, it may enhance the activity of lipoprotein lipase (B570770), which aids in clearing triglycerides from the blood. Studies have also indicated that pantethine can reduce cholesterol synthesis by inhibiting HMG-CoA reductase.

Investigations into the metabolic impact of pantethine in specific disease models have revealed its ability to alter cellular metabolite pools. In a model of non-alcoholic steatohepatitis, a combination treatment including pantethine significantly reduced levels of liver enzymes and total cholesterol. It also led to a decrease in serum TGF-β levels and an increase in high molecular weight adiponectin.

The metabolic role of pantethine is closely linked to its conversion to coenzyme A, which is essential for numerous biochemical reactions, including the synthesis and oxidation of fatty acids. Pantethine is considered a more direct precursor to CoA than pantothenic acid. This is because it bypasses some of the enzymatic steps required for CoA synthesis from pantothenic acid.

The following table summarizes the observed effects of pantethine, a related compound to this compound, on cellular metabolite pools based on preclinical studies.

Metabolic Parameter Observed Effect Relevant Enzyme(s)/Pathway(s) Modulated Reference
Triglyceride LevelsReductionInhibition of acetyl-CoA carboxylase, enhancement of lipoprotein lipase activity.
Cholesterol SynthesisReductionInhibition of HMG-CoA reductase.
Liver Enzyme Levels (AST, ALT)ReductionNot specified.
Serum TGF-βReductionNot specified.
High Molecular Weight AdiponectinIncreaseNot specified.

In Vitro Studies on Lipid Peroxidation and Oxidative Stress Modulation

This compound and its related compounds have demonstrated notable effects on lipid peroxidation and oxidative stress in various in vitro models. These compounds are believed to exert a protective effect against cellular damage caused by reactive oxygen species.

Pantothenic acid and its derivatives, including pantethine, have been shown to protect cells against lipid peroxidation in vitro. This protective action is thought to be linked to the stimulation of increased cellular levels of coenzyme A. Furthermore, these compounds have been observed to increase levels of cellular reduced glutathione (B108866), a key antioxidant.

Research indicates that pantethine can boost the body's defense mechanisms against free radicals by increasing glutathione levels, which may in turn reduce oxidative stress. This antioxidant activity is considered a significant contributor to its beneficial effects.

A patent for pantetheine-S-sulfonic acid highlights its ability to inhibit the formation of liver and serum lipid peroxide. The document suggests that these effects are comparable or even superior to those of pantethine in certain contexts. Another patent describes the dose-dependent inhibitory effect of calcium D-pantetheine-S-sulfonate on the production of hydroxyl radicals, further confirming its antiradical properties.

The antioxidant properties of pantethine and its derivatives are multifaceted. Cysteamine, a metabolite of pantethine, is known to have antioxidant effects. Its oxidation can lead to the formation of cystamine (B1669676), which can activate Nrf2, a transcription factor that plays a crucial role in the cellular antioxidant response.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Purity Assessment of Research Samples

Chromatographic techniques are indispensable for the separation and purity assessment of Pantetheine (B1680023) S-sulfonate calcium salt from complex mixtures, such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. jfda-online.com Given that sulfonate groups are highly polar, reversed-phase HPLC is often employed. mdpi.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. To achieve adequate retention of the highly polar Pantetheine S-sulfonate, ion-pairing agents may be added to the mobile phase, or specialized columns, such as those with embedded polar groups, can be utilized. mdpi.comsielc.com A typical HPLC method for a related compound, calcium pantothenate, uses a C18 column with a mobile phase of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer at an acidic pH, with UV detection at 204 nm. jfda-online.comresearchgate.net The purity of a sample can be determined by analyzing the resulting chromatogram, where the area of the main peak relative to the total area of all peaks indicates the percentage of purity.

Thin-Layer Chromatography (TLC) offers a simpler, more rapid method for monitoring reactions and assessing sample purity. nih.gov In one study, the sulfation of a similar compound was monitored using TLC, where the product appeared as a single spot, indicating the successful conversion of the starting material. mdpi.com

For the analysis of sulfonates in complex matrices like environmental samples, Solid-Phase Extraction (SPE) is often used as a pre-concentration and clean-up step prior to chromatographic analysis. nih.gov This technique helps to remove interfering substances and enrich the analyte of interest, thereby improving the sensitivity and reliability of the subsequent analysis. researchgate.net

Below is an interactive table summarizing typical HPLC parameters for the analysis of related sulfonated compounds.

ParameterValueReference
Column C18, Primesep AB jfda-online.comsielc.comresearchgate.net
Mobile Phase Acetonitrile/Potassium Dihydrogen Phosphate Buffer (pH 2.5) jfda-online.comresearchgate.net
Detection UV at 204 nm or 280 nm jfda-online.comsielc.comresearchgate.net
Flow Rate 1.0 mL/min jfda-online.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation in Academic Contexts

Spectroscopic methods are crucial for confirming the chemical structure of Pantetheine S-sulfonate calcium salt.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a sulfonate-containing compound will exhibit characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group (SO3-) are typically observed around 1180-1190 cm⁻¹ and 1040-1046 cm⁻¹, respectively. researchgate.net The presence of other functional groups in Pantetheine S-sulfonate, such as amide and hydroxyl groups, will also give rise to distinct peaks in the IR spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry can be used for quantitative analysis and to provide some structural information. While the core structure of Pantetheine S-sulfonate may not have a strong chromophore for high wavelength UV absorption, it can be detected at lower wavelengths, as seen in HPLC methods using UV detection at 204 nm. jfda-online.comresearchgate.netnih.gov

The following table outlines key spectroscopic data for identifying the sulfonate group.

Spectroscopic TechniqueCharacteristic SignalReference
Infrared (IR) Spectroscopy Asymmetric S=O stretch: ~1180-1190 cm⁻¹ researchgate.net
Infrared (IR) Spectroscopy Symmetric S=O stretch: ~1040-1046 cm⁻¹ researchgate.net

Mass Spectrometry Applications in Metabolomics and Pathway Analysis Research

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Pantetheine S-sulfonate calcium salt. It is also extensively used in metabolomics to study its role in biochemical pathways.

When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying metabolites in complex biological samples. nih.gov In metabolomics studies, untargeted analyses can reveal changes in the levels of various metabolites, including pantetheine-related compounds, in response to certain stimuli or conditions. For example, a study on the effects of perfluorobutane sulfonate (PFBS) exposure identified changes in lipid metabolism pathways that were correlated with the differential metabolite pantetheine 4'-phosphate. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for the identification of unknown compounds by providing highly accurate mass measurements, which can be used to determine the elemental formula. nih.gov This is crucial in metabolomics for identifying novel metabolites or degradation products of Pantetheine S-sulfonate. The fragmentation pattern of the molecule in the mass spectrometer (MS/MS) can further aid in its structural elucidation. For sulfonic acids, common fragmentation patterns include the loss of SO₂ or SO₃. researchgate.net

Quantitative Analysis Methods for In Vitro and Cellular Research Applications

Accurate quantification of Pantetheine S-sulfonate calcium salt is essential for in vitro and cellular research to understand its biological activity.

HPLC with UV detection is a widely used method for the quantitative analysis of pantothenate and its derivatives. jfda-online.com By creating a calibration curve with standards of known concentrations, the concentration of Pantetheine S-sulfonate in a sample can be accurately determined. The linearity of the detector response over a specific concentration range is a key parameter for a reliable quantitative method. For calcium pantothenate, a linear relationship has been demonstrated over a range of 10-50 µg/mL. jfda-online.comresearchgate.net

LC-MS/MS offers superior sensitivity and selectivity for quantitative analysis, especially in complex biological matrices where concentrations may be very low. This technique is often the method of choice for quantifying metabolites in cellular extracts or culture media.

In some research contexts, spectrophotometric assays may be employed. nih.gov For instance, the inhibition of tyrosinase activity by calcium pantetheine-S-sulfonate has been evaluated in vitro, which would involve measuring changes in absorbance at a specific wavelength to monitor the enzymatic reaction. nih.govgoogle.com

The table below provides a summary of quantitative analysis methods.

MethodPrincipleApplicationReference
HPLC-UV Separation by chromatography and quantification by UV absorbance.Quantification in pharmaceutical preparations and research samples. jfda-online.comresearchgate.net
LC-MS/MS Separation by chromatography and quantification by mass-to-charge ratio.High-sensitivity quantification in complex biological matrices. nih.gov
Spectrophotometry Measurement of light absorbance at a specific wavelength.Enzyme activity assays and other in vitro functional assays. nih.govnih.gov

Computational and Theoretical Approaches to Panteteine S Sulfate Calcium Salt Research

Molecular Modeling and Docking Studies of Enzyme Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. In the context of Panteteine S-sulfate calcium salt, these studies are crucial for elucidating its mechanism of action, particularly its reported inhibitory effects on enzymes such as tyrosinase.

Research has indicated that this compound can inhibit tyrosinase activity. Molecular docking simulations can provide a virtual representation of how this inhibition might occur at the atomic level. The active site of tyrosinase, a key enzyme in melanin (B1238610) synthesis, contains a binuclear copper center coordinated by several conserved histidine residues. rcsb.orgnih.govresearchgate.netnih.gov These residues are critical for the catalytic activity of the enzyme.

While specific molecular docking studies for this compound are not extensively reported in the public domain, we can hypothesize its interaction based on the known structure of the tyrosinase active site and the chemical features of the ligand. The sulfonate group of Panteteine S-sulfate is negatively charged and could potentially interact with positively charged residues or the copper ions in the active site. Furthermore, the amide and hydroxyl groups of the pantetheine (B1680023) moiety can form hydrogen bonds with amino acid residues in the enzyme's binding pocket.

To illustrate the nature of data obtained from such studies, the following table presents typical results from molecular docking of various inhibitors with tyrosinase.

InhibitorPDB ID of TyrosinaseBinding Energy (kcal/mol)Key Interacting ResiduesReference
Kojic Acid2Y9X-5.4His259, His263, His85, Val283, Ser282 rowansci.com
Vanillic AcidNot Specified-8.69His284 nih.gov
ArbutinNot Specified-6.8 (α-arbutin)Not Specified nih.gov
Compound 5c2Y9X-6.568Asn260, His259, His263 nih.gov

These studies typically reveal a negative binding energy, indicating a spontaneous binding process. The identification of key interacting residues helps in understanding the specificity of the inhibitor and can guide the design of more potent derivatives. For this compound, it is plausible that its binding would involve interactions with several of the histidine residues that coordinate the copper ions, thereby inhibiting the enzyme's catalytic function.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govscirp.org These methods can predict a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. Such information is invaluable for understanding the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the sulfonate group would be expected to be a region of high negative potential.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.83Not Reported
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateDFT/B3LYP/6-31G+(d,p)-0.26751-0.180940.08657Not Reported
Triazine DerivativeDFT/B3LYP/6-311++G(d,p)-6.2967-1.80964.4871Not Reported

These theoretical calculations can guide the rational design of new derivatives of Panteteine S-sulfate with tailored electronic properties for specific applications.

Systems Biology Approaches for Biochemical Pathway Integration Modeling

Systems biology aims to understand complex biological systems by integrating different levels of information. For this compound, a systems biology approach can be used to model its integration into and effects on relevant biochemical pathways, most notably the biosynthesis of Coenzyme A (CoA). nih.govoup.comkegg.jpasm.org Pantetheine is a key intermediate in this essential metabolic pathway. nih.govplos.org

The CoA biosynthetic pathway begins with the phosphorylation of pantothenate (Vitamin B5) and proceeds through a series of enzymatic steps to produce CoA. nih.govnih.gov The key enzymes and reactions in this pathway are well-characterized.

EnzymeEC NumberReactionSubstrate(s)Product(s)
Pantothenate Kinase (PanK)2.7.1.33PhosphorylationPantothenate, ATP4'-Phosphopantothenate, ADP
Phosphopantothenoylcysteine Synthetase (PPCS)6.3.2.5Condensation4'-Phosphopantothenate, Cysteine, ATP4'-Phosphopantothenoylcysteine, ADP, Pi
Phosphopantothenoylcysteine Decarboxylase (PPCDC)4.1.1.36Decarboxylation4'-Phosphopantothenoylcysteine4'-Phosphopantetheine, CO2
Phosphopantetheine Adenylyltransferase (PPAT)2.7.7.3Adenylylation4'-Phosphopantetheine, ATPDephospho-CoA, PPi
Dephospho-CoA Kinase (DPCK)2.7.1.24PhosphorylationDephospho-CoA, ATPCoenzyme A, ADP

A hypothetical FBA could be set up to maximize a particular cellular objective, such as biomass production or CoA synthesis. The model would then predict the optimal distribution of fluxes through the network under different conditions, such as with and without the addition of this compound.

Metabolic FluxPredicted Flux (Control)Predicted Flux (with Panteteine S-sulfate)Predicted Change
Pantothenate uptakev1v1' (likely decreased)Δv1
Flux through PanKv2v2' (likely decreased)Δv2
Flux through PPATv3v3' (likely increased)Δv3
CoA productionv4v4' (potentially increased)Δv4

Such modeling could reveal potential bottlenecks or regulatory points in the pathway and suggest strategies for metabolic engineering. For example, if the goal is to increase CoA levels, the model might predict that overexpressing a particular enzyme in conjunction with providing Panteteine S-sulfate could be an effective strategy. nih.gov This systems-level understanding is crucial for optimizing the use of this compound in various biotechnological and pharmaceutical applications.

Future Research Directions in Fundamental Chemical Biology of Panteteine S Sulfate Calcium Salt

Unexplored Enzymatic Partners and Metabolic Roles

The metabolic fate and enzymatic interactions of pantetheine (B1680023) S-sulfate are largely uncharted territories. Identifying the enzymes that process this molecule and its subsequent metabolic roles is a critical first step.

Mammalian Enzymology: A patent has indicated that pantetheine-S-sulfonic acid exhibits a lipid metabolism-improving effect by lowering plasma lipid and lipid peroxide concentrations. google.com This suggests the existence of mammalian enzymes that interact with this compound, potentially influencing lipid metabolic pathways. Future research should focus on identifying these putative enzymes. A logical starting point would be to screen sulfatases and other hydrolases present in tissues with high metabolic activity, such as the liver, for their ability to cleave the S-sulfonate bond. oup.comnih.gov

Microbiome Interactions: The gut microbiome represents a significant frontier for discovering novel metabolic activities related to sulfated compounds. nih.govacs.orgnih.gov An early study demonstrated that Bifidobacterium bifidum can metabolize pantetheine-S-sulfonic acid to produce bisulfite, pointing to a direct interaction with gut microbes. Future investigations should aim to identify the specific bacterial enzymes responsible for this transformation. Metagenomic and metaproteomic analyses of gut microbial communities exposed to pantetheine S-sulfate could reveal the key enzymatic players. Furthermore, given the role of sulfidogenic bacteria in the gut, exploring how they utilize pantetheine S-sulfate as a sulfur source is a promising research direction. nih.govmdpi.com

Novel Metabolic Pathways: Beyond simple hydrolysis, it is crucial to investigate whether pantetheine S-sulfate can be incorporated into other metabolic pathways. For instance, could the sulfonate group be transferred to other molecules in reactions catalyzed by yet-to-be-discovered sulfotransferases? oup.comnih.govyoutube.com Tracing the metabolic fate of the pantetheine and sulfonate moieties separately will be essential to construct a complete picture of its metabolic network.

Potential Research Area Proposed Approach Key Questions to Address
Mammalian Enzyme Identification - Enzyme assays with liver and kidney homogenates. - Affinity chromatography using immobilized Panteteine S-sulfate. - Proteomic analysis of interacting proteins.- Which mammalian enzymes bind to and/or metabolize Panteteine S-sulfate? - What are the kinetic parameters of these interactions? - How does this metabolism impact lipid pathways?
Gut Microbiome Metabolism - In vitro incubation with representative gut bacteria. - Metagenomic screening for sulfatase genes. - Metabolomic analysis of bacterial culture supernatants.- Which species in the gut microbiome process Panteteine S-sulfate? - What are the specific enzymes and genes involved? - What are the downstream metabolic products and their effects on the host?
Pathway Elucidation - Stable isotope tracing studies. - Flux analysis in cellular models.- Is the pantetheine moiety channeled into Coenzyme A synthesis? - Is the sulfonate group utilized in other sulfation reactions?

Novel Synthetic Methodologies for Isotopic Labeling and Biochemical Probes

To dissect the metabolic pathways and identify binding partners of pantetheine S-sulfate, the development of specialized chemical tools is paramount.

Isotopic Labeling: The synthesis of isotopically labeled pantetheine S-sulfate is crucial for metabolic tracing studies. Methodologies for the synthesis of isotopically-labeled compounds are well-established and can be adapted for this molecule. elsevier.comacs.org Future work should focus on developing robust synthetic routes to introduce stable isotopes such as ¹³C, ¹⁵N, and ³⁴S, or the radioactive isotope ³⁵S. acs.org This will enable precise tracking of the molecule and its fragments through complex biological systems.

Biochemical Probes: Designing and synthesizing biochemical probes based on the pantetheine S-sulfate scaffold will be instrumental in identifying its molecular targets. These probes could incorporate reporter tags such as:

Fluorophores: For visualizing the subcellular localization of the molecule and its binding partners.

Biotin (B1667282): For affinity purification and subsequent identification of interacting proteins by mass spectrometry.

Photo-crosslinkers: To covalently capture transient or weak protein-ligand interactions.

The synthesis of such probes can draw inspiration from established methods for creating sulfated and sulfonated probes for other biological targets. hyphadiscovery.comnih.gov

Tool Proposed Synthetic Strategy Application
Isotopically Labeled Panteteine S-sulfate - Chemoenzymatic synthesis using labeled precursors. - Total chemical synthesis incorporating ¹³C, ¹⁵N, or ³⁴S/³⁵S.- Metabolic flux analysis. - Quantitative mass spectrometry-based proteomics. - NMR-based structural studies of enzyme-substrate complexes.
Fluorescent Probes - Conjugation of a fluorescent dye (e.g., rhodamine, fluorescein) to the pantetheine backbone.- Fluorescence microscopy to determine subcellular localization. - Fluorescence polarization assays to study binding kinetics.
Affinity Probes - Attachment of a biotin tag via a flexible linker. - Synthesis of an immobilized version on a solid support.- Pull-down assays to isolate binding proteins from cell lysates. - Affinity chromatography for enzyme purification.

Advanced In Vitro Systems for Complex Biochemical Pathway Reconstruction

Reconstituting the metabolic pathway of pantetheine S-sulfate in a controlled in vitro environment will provide unparalleled insights into its biochemical logic.

Cell-Free Enzymatic Systems: A bottom-up approach involving the reconstitution of metabolic pathways using purified enzymes is a powerful technique. frontiersin.orgnih.gov Future research should aim to build a multi-enzyme system to recapitulate the metabolism of pantetheine S-sulfate. This would involve the expression and purification of candidate enzymes, such as sulfatases from gut bacteria or mammalian tissues, and combining them in a stepwise manner to monitor the conversion of the substrate and the formation of intermediates and final products.

Microfluidic "Lab-on-a-Chip" Platforms: To study complex enzymatic networks with high throughput and minimal reagent consumption, microfluidic platforms can be employed. These systems allow for the precise control of reaction conditions and the integration of analytical techniques, enabling the rapid screening of enzyme activities and pathway dynamics.

3D Imaging of Metabolic Processes: Advanced imaging techniques, such as confocal Raman microscopy, can be used to visualize and quantify sulfur metabolism in near real-time within single cells or reconstituted systems. nih.gov Applying such methods could reveal the spatial organization and dynamics of pantetheine S-sulfate metabolism.

In Vitro System Key Features Research Goals
Multi-Enzyme Reconstitution - Defined composition of purified enzymes. - Control over substrate and cofactor concentrations.- Elucidate the step-by-step metabolic pathway. - Identify reaction intermediates and end-products. - Determine the stoichiometry and regulation of the pathway.
Microfluidic Platforms - High-throughput screening capabilities. - Low sample volume requirements. - Integration with analytical methods (e.g., mass spectrometry).- Rapidly screen a library of potential enzymes. - Optimize pathway efficiency by varying enzyme ratios. - Study the effect of inhibitors or activators on the pathway.
Advanced Imaging Techniques - Real-time and label-free detection. - Subcellular spatial resolution.- Visualize the localization of Panteteine S-sulfate and its metabolites. - Monitor the dynamics of enzymatic reactions in situ.

Theoretical Predictions for Undiscovered Fundamental Biological Activities

Computational approaches offer a powerful and efficient means to generate hypotheses about the biological functions of pantetheine S-sulfate, guiding future experimental work.

Enzyme-Substrate Docking and Molecular Dynamics: In silico screening of pantetheine S-sulfate against libraries of 3D protein structures can predict potential enzymatic partners. nih.gov Molecular docking simulations can identify enzymes with binding pockets that can accommodate the substrate, while molecular dynamics simulations can provide insights into the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding. This approach can help prioritize candidate enzymes for experimental validation.

Machine Learning for Substrate Prediction: Recent advances in machine learning and deep learning have led to the development of models that can predict enzyme-substrate interactions with high accuracy. youtube.combiorxiv.orgbiorxiv.org By training these models on known enzyme-substrate pairs, it may be possible to predict whether pantetheine S-sulfate is a likely substrate for a given enzyme based on their respective chemical and structural features.

Quantum Mechanical Calculations: To understand the reactivity of the S-sulfonate bond, quantum mechanical calculations can be performed. These calculations can determine the electronic structure and energy landscape of the molecule, providing insights into its susceptibility to enzymatic cleavage and its potential to participate in different types of chemical reactions.

Computational Method Objective Expected Outcome
Molecular Docking - Screen large libraries of enzyme structures for potential binding partners.- A ranked list of candidate enzymes that may interact with Panteteine S-sulfate.
Molecular Dynamics Simulations - Analyze the stability and dynamics of the enzyme-substrate complex.- Prediction of binding affinity and identification of key interacting residues.
Machine Learning Models - Predict the likelihood of an enzyme-substrate interaction based on sequence and structural data.- High-throughput prediction of novel enzymatic partners across different organisms.
Quantum Mechanics - Investigate the chemical reactivity of the S-sulfonate bond.- Understanding of the reaction mechanism for enzymatic hydrolysis or transfer.

Q & A

Q. What experimental methodologies are recommended for synthesizing Panteteine S-sulfate calcium salt?

To synthesize this compound, follow standard salt preparation protocols. For soluble salts like calcium derivatives, use acid-base neutralization (e.g., reacting calcium carbonate with sulfuric acid under controlled conditions). Monitor pH and temperature to optimize yield. Confirm solubility properties via gravimetric analysis, as outlined in salt preparation learning standards . For insoluble salts, precipitation methods with stoichiometric reactant ratios are advised. Include purity checks using qualitative anion/cation tests (e.g., sulfate confirmation via barium chloride precipitation and calcium identification via flame tests) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of confirmatory tests:

  • Cation identification : Add ammonium oxalate to a sample solution; a white precipitate confirms calcium ions .
  • Anion identification : Acidify the sample with hydrochloric acid, add barium chloride, and observe a white precipitate (barium sulfate) to confirm sulfate .
  • Spectrophotometric validation : Prepare a standard calcium solution (1000 mg/L) and compare absorbance values using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) methods, referencing lanthanum chloride as a matrix modifier to avoid interference .

Advanced Research Questions

Q. How can discrepancies in calcium content quantification be resolved during assay validation?

Discrepancies often arise from matrix interference or instrument calibration errors. To mitigate:

  • Standardize preparation : Use lanthanum chloride to suppress phosphate interference in AAS, as detailed in USP calcium assay protocols .
  • Validate dilution steps : Ensure stepwise dilution of stock solutions (e.g., 1000 mg/L to 2 mg/L) with 0.125 N hydrochloric acid to prevent precipitation .
  • Cross-validate methods : Compare results from AAS, ICP-OES, and titrimetric methods (e.g., EDTA complexometry) to identify systematic errors .

Q. What theoretical frameworks guide mechanistic studies of this compound in biological systems?

Link research to coordination chemistry (e.g., calcium’s role in enzyme cofactors) or pharmacokinetic models (e.g., sulfate ester hydrolysis rates). For example:

  • Study sulfatase enzyme interactions using commercially available sulfatase preparations to assess sulfate release kinetics .
  • Apply molecular docking simulations to predict binding affinities with calcium-dependent proteins, referencing crystallographic data from related salts like calcium lactate .

Methodological Design & Data Analysis

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

  • Controlled degradation studies : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C and 40°C. Monitor degradation via HPLC or UV-Vis spectroscopy, tracking sulfate release using turbidimetric methods .
  • Stability-indicating assays : Validate methods by spiking degradation products (e.g., free pantetheine) and ensuring baseline separation in chromatograms .

Q. What strategies address contradictions in spectroscopic data for this compound?

  • Baseline correction : Use blank subtraction for UV-Vis spectra to eliminate background noise from sulfate ions .
  • Multi-technique corroboration : Combine FTIR (sulfate stretching at 1100 cm⁻¹) with Raman spectroscopy to confirm vibrational modes. Cross-reference with XRD for crystallographic consistency .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Waste disposal : Segregate sulfate-containing waste and neutralize acidic residues before disposal. Follow EPA guidelines for heavy metal compliance .

Theoretical & Conceptual Integration

Q. How can researchers align this compound studies with broader biochemical theories?

  • Link to coenzyme A metabolism : Investigate its role as a pantetheine derivative in acyl carrier protein (ACP) biosynthesis, using radiolabeled tracers to track incorporation .
  • Apply ligand field theory : Model calcium-sulfate coordination geometry to predict reactivity in enzymatic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.